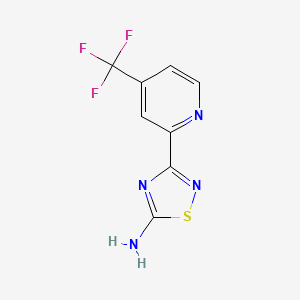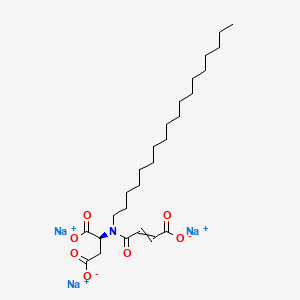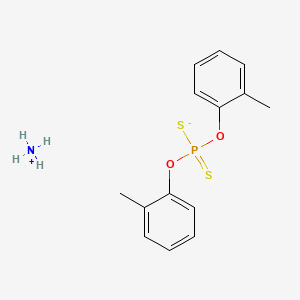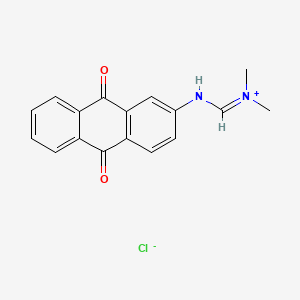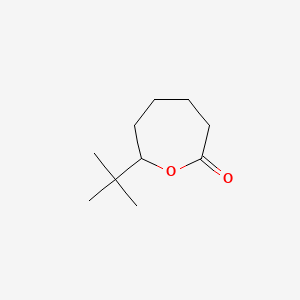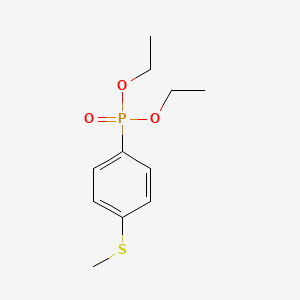![molecular formula C16H17ClN4O2 B13752897 N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline CAS No. 55619-06-2](/img/structure/B13752897.png)
N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline: is an organic compound with the molecular formula C17H17ClN4O2 . This compound is known for its vibrant color and is often used in dyeing processes. It is a member of the azo compound family, which is characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-nitroaniline. This involves treating 4-nitroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(2-chloroethyl)-N-ethylaniline in an alkaline medium to form the azo compound.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The nitro group in N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), ethanol as a solvent.
Substitution: Nucleophiles such as amines, thiols, or alcohols, typically in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Reduction: N-(2-Aminoethyl)-N-ethyl-4-[(4-aminophenyl)azo]aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Dye Synthesis: N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline is used as an intermediate in the synthesis of azo dyes, which are widely used in textile and leather industries.
Biology and Medicine:
Biological Staining: Azo compounds, including this one, are used in biological staining techniques to highlight structures in biological tissues.
Industry:
Pigments: The compound is used in the production of pigments for inks, plastics, and coatings due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The azo bond (N=N) can also participate in electron transfer reactions, contributing to its activity.
Comparación Con Compuestos Similares
- N-(2-Chloroethyl)-N-ethyl-4-[(2,6-dichloro-4-nitrophenyl)azo]aniline
- N-(2-Chloroethyl)-N-ethyl-4-[(4-bromophenyl)azo]aniline
Comparison:
- N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline is unique due to the presence of the nitro group, which imparts specific chemical reactivity and biological activity. The presence of the chloroethyl group allows for further functionalization through substitution reactions.
- N-(2-Chloroethyl)-N-ethyl-4-[(2,6-dichloro-4-nitrophenyl)azo]aniline has additional chlorine atoms, which can influence its reactivity and stability.
- N-(2-Chloroethyl)-N-ethyl-4-[(4-bromophenyl)azo]aniline contains a bromine atom, which can affect its electronic properties and reactivity.
Propiedades
Número CAS |
55619-06-2 |
|---|---|
Fórmula molecular |
C16H17ClN4O2 |
Peso molecular |
332.78 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H17ClN4O2/c1-2-20(12-11-17)15-7-3-13(4-8-15)18-19-14-5-9-16(10-6-14)21(22)23/h3-10H,2,11-12H2,1H3 |
Clave InChI |
ZSHZJDLVNUANAY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCl)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



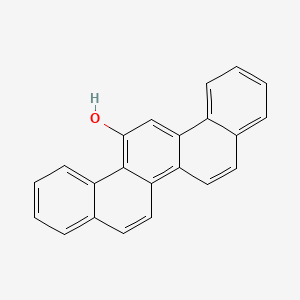

![7-[(Z)-prop-1-enyl]-5,6-dihydro-4H-1-benzofuran-2-one](/img/structure/B13752833.png)
![1-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1,2,3,4-tetrahydro-6-methoxyquinolinium chloride](/img/structure/B13752839.png)

